Cas no 2807450-76-4 (1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone)

1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone is a fluorinated naphthalene derivative featuring both bromo and fluoro substituents, making it a versatile intermediate in organic synthesis. Its unique structure, combining a bromine atom at the 4-position and fluorine atoms on the ethanone moiety, enhances reactivity in cross-coupling reactions and nucleophilic substitutions. The difluoroethanone group contributes to increased electrophilicity, facilitating further functionalization. This compound is particularly valuable in pharmaceutical and materials chemistry, where precise halogenation and fluorination are critical. Its stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile supports its use in targeted synthetic applications.
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone structure
2807450-76-4 structure
Product Name:1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone
CAS No:2807450-76-4
MF:C12H6BrF3O
MW:303.074653148651
CID:6795751
PubChem ID:164895104
Update Time:2025-06-30

1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone Chemical and Physical Properties

Names and Identifiers

    • MFCD34762878
    • 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone
    • 2807450-76-4
    • Inchi: 1S/C12H6BrF3O/c13-9-5-8(11(17)12(15)16)10(14)7-4-2-1-3-6(7)9/h1-5,12H
    • InChI Key: ZUTYKQMEIHZULB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(C(F)F)=O)=C(C2C=CC=CC=21)F

Computed Properties

  • Exact Mass: 301.95541g/mol
  • Monoisotopic Mass: 301.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB610173-250mg
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone; .
2807450-76-4
250mg
€307.60 2024-07-19
abcr
AB610173-1g
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone; .
2807450-76-4
1g
€563.40 2024-07-19
abcr
AB610173-5g
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone; .
2807450-76-4
5g
€1873.10 2024-07-19

1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone Suppliers

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Quantity:250mg/1g/5g
Purity:99%
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Price ($):182/334/1110
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Additional information on 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone

Professional Introduction to Compound with CAS No. 2807450-76-4 and Product Name: 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone

The compound identified by the CAS number 2807450-76-4 and the product name 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a 4-bromo-1-fluoronaphthalene core and a difluoroethanone functional group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for novel fluorinated compounds has surged due to their enhanced metabolic stability and improved binding affinity to biological targets. The difluoroethanone moiety, in particular, has been explored for its ability to participate in various chemical reactions, including condensation reactions with amines to form amides and Michael additions with nucleophiles. These reactions are pivotal in the development of drug candidates targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its potential as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the 4-bromo-1-fluoronaphthalen-2-yl group, researchers can introduce diverse pharmacophores that interact with specific kinase domains. The fluorine atoms further enhance the compound's ability to modulate kinase activity by improving its lipophilicity and reducing metabolic degradation.

Recent studies have highlighted the importance of fluoronaphthalene derivatives in drug discovery. These compounds exhibit excellent binding properties to proteins due to their rigid aromatic structure and tunable electronic properties. The introduction of fluorine atoms at strategic positions can significantly alter the pharmacokinetic profile of a drug candidate, leading to improved bioavailability and reduced side effects. The 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone molecule exemplifies this trend, offering a versatile scaffold for further derivatization.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The key step involves the bromination of a fluoronaphthalene precursor followed by condensation with ethylene carbonate under controlled conditions. This process requires precise control over reaction parameters such as temperature, solvent choice, and catalyst selection to ensure high yield and purity. Advanced techniques like flow chemistry have been employed to optimize these reactions, reducing waste and improving scalability.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Fluorinated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for use in organic electronics and liquid crystal displays (LCDs). The difluoroethanone group can be further functionalized to create polymers with enhanced mechanical strength and chemical resistance. Such materials are increasingly important in industries ranging from aerospace to consumer electronics.

The role of computational chemistry in designing and optimizing molecules like 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds before they are synthesized, saving time and resources. By simulating interactions with biological targets, scientists can identify potential lead structures that require further exploration. This approach has been instrumental in accelerating drug discovery pipelines worldwide.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will remain at the forefront of pharmaceutical innovation. The combination of structural complexity and functional diversity makes them ideal candidates for developing next-generation therapeutics. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits for patients globally.

The future prospects for this compound are bright, with ongoing studies exploring its potential in treating neurological disorders, infectious diseases, and metabolic conditions. By expanding its chemical space through medicinal chemistry interventions, researchers aim to unlock new therapeutic possibilities that were previously unattainable. The journey from a single chemical entity to a market-ready drug is long and challenging but offers immense rewards when successful.

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Amadis Chemical Company Limited
(CAS:2807450-76-4)
A1213472
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):182/334/1110
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